Hexadecen-1-ol, trans-9-

描述

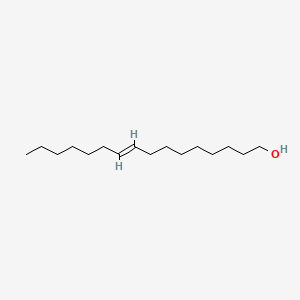

9-Hexadecen-1-ol is a long-chain fatty alcohol.

生物活性

Hexadecen-1-ol, trans-9- is a fatty alcohol that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is primarily known for its presence in certain plant extracts and essential oils, and studies have highlighted its antioxidant, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities associated with Hexadecen-1-ol, trans-9-, summarizing key findings from diverse sources.

Chemical Structure and Properties

Hexadecen-1-ol, trans-9- is an unsaturated fatty alcohol with the molecular formula . Its structure features a 16-carbon chain with a double bond located between the 9th and 10th carbon atoms. The presence of this double bond contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases. Research indicates that Hexadecen-1-ol, trans-9- exhibits significant antioxidant activity. A study evaluating the antioxidative effects of various plant extracts found that those containing this compound demonstrated a strong ability to scavenge free radicals, particularly in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

Table 1: Antioxidant Activity of Hexadecen-1-ol, trans-9-

| Extract Source | IC50 Value (µg/mL) | Method Used |

|---|---|---|

| Acmella uliginosa | 48.70 ± 1.54 | DPPH Scavenging |

| Datura discolor | Not specified | Various assays |

| Sundew plant extract | Not specified | Various assays |

Antimicrobial Activity

Hexadecen-1-ol, trans-9- has also been studied for its antimicrobial properties. It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that extracts containing this compound inhibited Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Table 2: Antimicrobial Efficacy of Hexadecen-1-ol, trans-9-

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.90 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | Weak inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of Hexadecen-1-ol, trans-9- has been substantiated through various studies. For example, extracts containing this compound were shown to reduce intracellular reactive oxygen species (ROS) production, indicating its role in mitigating inflammation . Furthermore, it was found to enhance apoptosis in cancer cell lines such as MCF-7 by modulating inflammatory pathways .

Case Studies

Several case studies have highlighted the biological activities of Hexadecen-1-ol, trans-9-. One notable study involved the extraction of compounds from the Sundew plant (Drosera burmannii), where Hexadecen-1-ol was identified as a significant contributor to the extract's anti-inflammatory and anticancer activities . Another investigation into the phytochemical composition of Teucrium polium revealed that this compound played a role in the plant's traditional medicinal use for treating inflammation-related conditions .

科学研究应用

Pharmaceutical Applications

1. Anti-inflammatory and Anticancer Properties

Recent studies have highlighted the potential of Hexadecen-1-ol, trans-9- as an anti-inflammatory agent. It has been identified in extracts from various plants, such as Drosera burmannii, which demonstrated in vitro anticancer activity linked to its anti-inflammatory properties. The presence of this compound in plant extracts suggests its role in enhancing therapeutic efficacy against certain cancers by reducing inflammation and oxidative stress .

2. Antioxidant Activity

The compound has shown promising antioxidative properties, which can help mitigate oxidative stress in biological systems. This property is crucial for developing supplements or pharmaceuticals aimed at preventing oxidative damage, which is linked to various chronic diseases .

Agricultural Applications

1. Pesticide and Herbicide Formulations

Hexadecen-1-ol, trans-9- is utilized in the formulation of agricultural chemicals due to its surfactant properties. It can enhance the efficacy of pesticides and herbicides by improving their adhesion to plant surfaces and facilitating better absorption .

2. Plant Growth Regulators

This compound has been explored for its potential as a plant growth regulator, influencing growth patterns and stress responses in plants. Its application could lead to improved crop yields and resilience against environmental stresses .

Food Industry Applications

1. Flavoring Agent

Hexadecen-1-ol, trans-9-, due to its pleasant odor profile, is used as a flavoring agent in the food industry. Its incorporation into food products can enhance sensory attributes, making them more appealing to consumers .

2. Food Preservation

The antioxidant properties of Hexadecen-1-ol can also be leveraged for food preservation, helping to extend shelf life by preventing rancidity and spoilage caused by oxidative processes .

Case Studies

属性

IUPAC Name |

(E)-hexadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYNOAMNIKVKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880843 | |

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64437-47-4 | |

| Record name | hexadecen-1-ol, trans-9- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of identifying Hexadecen-1-ol, trans-9- in the callus extract of Populus alba treated with Moringa oleifera derived Selenium Nanoparticles (MO-SeNPs)?

A1: Research indicates that both Moringa oleifera extract and MO-SeNPs can stimulate the production of secondary metabolites in Populus alba callus. [] The identification of Hexadecen-1-ol, trans-9- within this complex mixture suggests it might be one of the compounds influenced by the treatment. Further investigation is needed to confirm if its presence is directly linked to the MO-SeNPs or a general response to the treatment. This finding contributes to the understanding of plant-nanoparticle interactions and their potential for enhancing the production of valuable compounds.

Q2: The research mentions that Hexadecen-1-ol, trans-9- was found in both Populus alba callus treated with MO-SeNPs and in the zone of inhibition produced by Bacillus amyloliquefaciens against Rhizoctonia solani. Could there be a connection between these findings?

A2: While intriguing, the presence of Hexadecen-1-ol, trans-9- in these two distinct studies doesn't necessarily imply a direct connection. [, ] Its presence in both instances could be coincidental or indicative of a broader biological role for this compound. Further research is needed to determine if Hexadecen-1-ol, trans-9- plays a role in the antifungal activity of Bacillus amyloliquefaciens or if its presence in the Populus alba callus is related to a stress response or other biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。